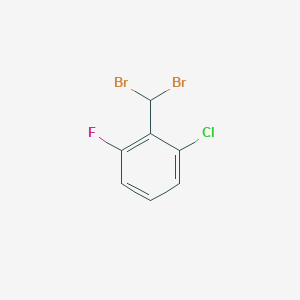
2-Methoxy-5-methylsulfonyl-benzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-methylsulfonyl-benzotrifluoride (MMTBF) is a versatile, non-toxic, and low cost compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-corrosive liquid that has a low vapor pressure and is stable at room temperature. MMTBF has been used in the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a reagent in organic and biochemical reactions. Additionally, it has been used in the study of biochemical and physiological effects, and in the design of lab experiments.
作用機序
2-Methoxy-5-methylsulfonyl-benzotrifluoride acts as a reagent in organic and biochemical reactions. In the presence of a Lewis acid, such as boron trifluoride, it reacts with an alkyl halide to form an alkyl sulfonyl fluoride. The alkyl sulfonyl fluoride then reacts with a nucleophile, such as an amine or a thiol, to form a sulfonamide or thioamide, respectively. The sulfonamide or thioamide then reacts with a second nucleophile, such as an alcohol or an aldehyde, to form a sulfonamide or thioamide derivative, respectively.
Biochemical and Physiological Effects
This compound has been used in the study of biochemical and physiological effects. It has been used to study the effects of various drugs on enzyme kinetics, drug metabolism, and gene expression. Additionally, it has been used to study the effects of various compounds on protein-ligand interactions and to study the effects of various compounds on lipid and carbohydrate metabolism.
実験室実験の利点と制限
The use of 2-Methoxy-5-methylsulfonyl-benzotrifluoride in lab experiments has several advantages. It is a non-toxic, low cost compound that is stable at room temperature and has a low vapor pressure. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to its use in lab experiments. For example, it is not suitable for use in reactions involving nucleophiles that are sensitive to fluoride, such as thiols. Additionally, it is not suitable for use in reactions involving nucleophiles that are sensitive to sulfonyl groups, such as amines.
将来の方向性
There are several future directions for the use of 2-Methoxy-5-methylsulfonyl-benzotrifluoride in scientific research. For example, it can be used to study the effects of various compounds on enzyme kinetics and drug metabolism. Additionally, it can be used to study the effects of various compounds on gene expression and to study the effects of various compounds on lipid and carbohydrate metabolism. Additionally, it can be used to study the effects of various compounds on protein-ligand interactions and to design new lab experiments. Finally, it can be used to synthesize new compounds and to develop new polymers.
合成法
2-Methoxy-5-methylsulfonyl-benzotrifluoride is synthesized by the reaction of this compound with an alkyl halide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is catalyzed by a Lewis acid, such as boron trifluoride. The reaction is carried out at a temperature of -20°C to 0°C and is followed by the addition of a base, such as sodium hydroxide, to neutralize the reaction mixture.
科学的研究の応用
2-Methoxy-5-methylsulfonyl-benzotrifluoride has been used in a variety of scientific research applications, including the synthesis of organic and biochemical compounds, the study of biochemical and physiological effects, and the design of lab experiments. It has been used in the synthesis of polymers, in the study of enzyme kinetics, and in the study of drug metabolism. Additionally, it has been used in the synthesis of lipids and carbohydrates, in the study of protein-ligand interactions, and in the study of gene expression.
特性
IUPAC Name |
1-methoxy-4-methylsulfonyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-15-8-4-3-6(16(2,13)14)5-7(8)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMNJKPJNOYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














